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Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986120, a first-in-class, oral,
reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3]
Developed as a novel antiplatelet agent, BMS-986120 has been investigated for its potential to
provide robust antithrombotic efficacy with a lower bleeding risk compared to existing therapies.
[2][4] Although its clinical development has been discontinued, the data from its preclinical and
early clinical studies offer valuable insights into PAR4 antagonism as a therapeutic strategy.[5]

Core Mechanism of Action: Selective PAR4
Antagonism

Thrombin is a potent platelet activator that signals through two G protein-coupled receptors on
human platelets: PAR1 and PAR4.[4] While PAR1 activation is rapid and transient, PAR4 is
activated at higher thrombin concentrations and induces a slower, more sustained signal
crucial for the formation of a stable thrombus.[1][6] It is hypothesized that the selective
inhibition of PAR4 could target pathological thrombosis while preserving PAR1-mediated initial
hemostasis, potentially offering a wider therapeutic window with reduced bleeding risk.[1][6]

BMS-986120 was identified through high-throughput screening and subsequent optimization.
[2] It binds specifically, saturably, and reversibly to PAR4.[2][6] This selective blockade inhibits
downstream signaling events, including calcium mobilization and ultimately platelet activation
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and aggregation, without affecting signaling from PARL1 or other platelet receptors like those for
ADP and collagen.[2][3][6]
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Caption: Mechanism of BMS-986120 selectively inhibiting the PAR4 signaling pathway on
platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and
Phase 1 clinical studies of BMS-986120.

Table 1: In Vitro Potency and Selectivity

Parameter Species/System Value Reference
ICso0 (PAR4-induced
L HEK293 Cells 0.56 nM [21[3][7]
Ca?** mobilization)
ICso (Platelet Human Platelet-Rich
_ 7.3-9.5nM [3][7]
Aggregation) Plasma
ICso (Platelet
Monkey Blood 2.1 nM [3]

Aggregation)

| Selectivity | PAR1, PAR2, ADP, Collagen | No significant inhibition |[3][6][7] |

Table 2: Preclinical Antithrombotic Efficacy in Cynomolgus Monkeys

Thrombus Bleeding Time  Bleeding Time

Oral Dose Weight Increase Increase Reference
Reduction (Kidney) (Mesenteric)

0.2 mg/kg 35+5% - - [3]

0.5 mg/kg 49 + 4% - - [3]

1.0 mg/kg 82 - 83% 2.2-fold 1.8-fold [31[5]

| Clopidogrel (for >80% efficacy) | >80% | >8-fold | - |[2] |

Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Humans[8][9][10]
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Dose Cmax (ng/mL) AUC (h*ng/mL) Half-life (hours)
3.0 mg 27.3 164 44.7
| 180 mg | 1536 | 15,603 | 84.1 |
Table 4: Phase 1 Pharmacodynamic Effects in Healthy Humans
Study Type & ) . . .
Endpoint Inhibition Time Point Reference
Dose
PAR4-AP (12.5
SAD (75 mg & MM) Induced Through at
280% [8]1[9][10]
180 mg) Platelet least 24 hours
Aggregation
PAR4-AP (12.5
MAD (=10
UM) Induced Complete Through 24
mg/day for ~7 o [8][9][10]
Platelet Inhibition hours
days) :
Aggregation
PAR4-AP (100
Phase 1 (60 mg UM) Induced P- 2 hours post-
. _ 91.7% [1][11]
single dose) selectin dose
Expression
PAR4-AP (100
1M) Induced
Phase 1 (60 mg 2 hours post-
. Platelet- 80.6% [1][11]
single dose) dose
Monocyte
Aggregates
PAR4-AP (100
Phase 1 (60 mg pUM) Induced 2 hours post-
. 85.0% [11[11]
single dose) Platelet dose
Aggregation

| Phase 1 (60 mg single dose) | Ex Vivo Thrombus Formation (High Shear) | 29.2% | 2 hours

post-dose [[1][12] |
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Key Experimental Protocols and Methodologies

3.1 Preclinical Arterial Thrombosis Model in Cynomolgus Monkeys

This model was crucial for establishing in vivo efficacy and comparing the therapeutic window
against standard-of-care agents like clopidogrel.[2][4]

Model: Electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[5]

e Procedure: Anesthetized monkeys were administered BMS-986120 orally (0.2, 0.5, or 1
mg/kg) or a vehicle control two hours before the experiment.[3] An electrical current is
applied to the carotid artery to induce endothelial injury and thrombus formation.

e Primary Endpoint: Thrombus weight (TW) was measured at the end of the experiment.[3]

» Safety Endpoints: Bleeding time was assessed via incisions in the kidney (KBT) and
mesenteric artery (MBT).[3]

e Pharmacodynamic Endpoint: Ex vivo platelet aggregation in response to various agonists
(PAR4-AP, PAR1-AP, ADP, collagen) was determined using whole blood aggregometry.[3]
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Caption: Workflow for the preclinical evaluation of BMS-986120 in a monkey thrombosis model.

3.2 Human Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)
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This Phase 1 study aimed to assess the antithrombotic effects of BMS-986120 in humans
under physiologically relevant flow conditions.[1][11]

Study Design: A Prospective, Randomized, Open-Label, Blinded End Point (PROBE) trial
with 40 healthy volunteers.[12]

Intervention: Subjects received a single oral dose of BMS-986120 (60 mg).[12]

Methodology: The Badimon perfusion chamber was used to model thrombus formation under
conditions mimicking a stenosed coronary artery.

o Blood Collection: Venous blood was drawn at baseline (0 hours) and at 2 and 24 hours
post-dose.[12]

o Perfusion: The blood was circulated through the chamber containing a porcine aortic strip
at a high shear rate (1690 s—1).

o Endpoint Measurement: The total thrombus area on the aortic strip was quantified using
digital microscopy.[12] Reductions were driven by a decrease in platelet-rich thrombus
deposition.[1][12]

Additional Assays: Platelet activation (P-selectin expression), platelet-monocyte aggregates,
and platelet aggregation in response to PAR4-AP (100 uM) were also measured at the same
time points.[12]

3.3 Phase 1 SAD and MAD Clinical Trials

These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of BMS-986120 in healthy participants.[8][9][10]

» Design: Randomized, double-blind, placebo-controlled studies.
o Single Ascending Dose (SAD): N = 56 participants.[8][9]
o Multiple Ascending Dose (MAD): N = 32 participants.[8][9]

o PK Assessment: Plasma concentrations of BMS-986120 were measured at various time
points to determine parameters like Cmax, AUC, and half-life.[8]
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o PD Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet
aggregation induced by a PAR4 agonist peptide (PAR4-AP), typically at concentrations of
12.5 uM and 25 pM, which were found to be suitable surrogates for antithrombotic efficacy
based on monkey studies.[8]

o Genetic Sub-study: The studies also investigated whether the PAR4 A120T gene variant
affected platelet response to BMS-986120, with results showing no significant differences.[8]
[91[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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